molecular formula C13H21BrN2O4 B589576 tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1322624-44-1

tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B589576
CAS No.: 1322624-44-1
M. Wt: 349.225
InChI Key: FYORQHOQPZBLLJ-VEDVMXKPSA-N
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Description

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline is a compound that belongs to the class of isoxazolines, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. Isoxazolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is typically catalyzed by transition metals such as copper (Cu) or ruthenium (Ru) to form the isoxazoline ring . Another method involves the electrochemical synthesis of isoxazolines, where aldoximes are converted to isoxazolines in the presence of electron-deficient alkenes under electrochemical conditions . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the isoxazoline ring to isoxazolidines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃).

Scientific Research Applications

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of GAPDH by binding to its active site, thereby blocking the glycolytic pathway in cancer cells. This inhibition triggers autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells . The compound’s effects are mediated through the disruption of metabolic pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline can be compared with other isoxazoline derivatives such as:

Properties

IUPAC Name

tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3/t8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYORQHOQPZBLLJ-VEDVMXKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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